2-Acetoxybenzyl 5-bromo-3-pyridyl ketone

Catalog No.
S14328324
CAS No.
898766-53-5
M.F
C15H12BrNO3
M. Wt
334.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetoxybenzyl 5-bromo-3-pyridyl ketone

CAS Number

898766-53-5

Product Name

2-Acetoxybenzyl 5-bromo-3-pyridyl ketone

IUPAC Name

[2-[2-(5-bromopyridin-3-yl)-2-oxoethyl]phenyl] acetate

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

InChI

InChI=1S/C15H12BrNO3/c1-10(18)20-15-5-3-2-4-11(15)7-14(19)12-6-13(16)9-17-8-12/h2-6,8-9H,7H2,1H3

InChI Key

PEINBKWOPIZVFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC(=O)C2=CC(=CN=C2)Br

2-Acetoxybenzyl 5-bromo-3-pyridyl ketone is a chemical compound with the molecular formula C15H12BrNO3C_{15}H_{12}BrNO_3 and a molecular weight of approximately 334.17 g/mol. It features a complex structure that includes an acetoxy group, a bromine atom, and a pyridyl ketone moiety, making it an interesting target for both synthetic chemists and biochemists. The compound is characterized by its unique properties, including a predicted boiling point of approximately 470.6 °C and a density of about 1.461 g/cm³ .

, such as:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles, allowing for the introduction of different substituents.
  • Acylation reactions: The acetoxy group can undergo hydrolysis or transesterification under suitable conditions.
  • Condensation reactions: This compound can react with amines or other nucleophiles to form new products, potentially leading to biologically active derivatives.

The synthesis of 2-acetoxybenzyl 5-bromo-3-pyridyl ketone may involve several steps:

  • Starting Materials: The synthesis typically begins with readily available starting materials like acetophenone and bromo-3-pyridine.
  • Formation of Acetoxy Group: Acetylation of the benzyl alcohol derivative can introduce the acetoxy group.
  • Bromination: Bromination reactions can be performed to introduce the bromine atom into the pyridine ring.
  • Final Coupling: The final product is obtained through coupling reactions that link the acetoxybenzyl group with the brominated pyridine.

The exact synthetic pathway may vary based on the desired yield and purity of the final product .

2-Acetoxybenzyl 5-bromo-3-pyridyl ketone has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting cancer or other diseases due to its structural similarity to known bioactive molecules.
  • Chemical Research: As a versatile intermediate, it can be used in further chemical transformations to create more complex structures for research purposes.

Interaction studies are crucial for understanding how 2-acetoxybenzyl 5-bromo-3-pyridyl ketone interacts with biological targets. Preliminary studies suggest that compounds with similar structures can interact with key enzymes and receptors involved in signaling pathways, which could lead to therapeutic effects . Further research is needed to elucidate specific interactions and mechanisms.

Several compounds share structural similarities with 2-acetoxybenzyl 5-bromo-3-pyridyl ketone. Here are some examples:

Compound NameStructural FeaturesBiological Activity
4-BromoacetophenoneBromine substitution on acetophenoneAntimicrobial properties
5-Bromo-2-acetoxypyridineAcetoxy group on pyridineAntitumor activity
AcetophenoneBasic aromatic ketoneUsed as a precursor in organic synthesis
3-Pyridyl ketonesPyridine ring with various substituentsPotential anti-inflammatory effects

These compounds highlight the uniqueness of 2-acetoxybenzyl 5-bromo-3-pyridyl ketone due to its specific combination of functional groups and structural characteristics, which may influence its biological activity and reactivity differently compared to others .

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

333.00006 g/mol

Monoisotopic Mass

333.00006 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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